2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid
Description
Chemical Structure and Properties 2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid (CAS: 2167709-61-5) is a spirocyclic compound characterized by a bicyclic framework comprising a six-membered oxaspiro ring fused to a five-membered nonane system. Its molecular formula is C₁₀H₁₆O₃, with a molecular weight of 184.23 g/mol . The SMILES notation is OC(=O)CC1CCC2(CC1)COC2, reflecting the acetic acid moiety attached to the spirocyclic core .
Properties
IUPAC Name |
2-(6-oxaspiro[3.5]nonan-7-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9(12)6-8-2-5-10(7-13-8)3-1-4-10/h8H,1-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSUARVATREQOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(OC2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the acetic acid moiety. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the acetic acid group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating them. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Notes and Limitations
- Research Gaps: Pharmacological data for this compound is absent in the provided evidence, limiting direct biological comparisons.
- Structural Diversity : Analogues vary widely in heteroatom placement and functional groups, complicating direct structure-activity relationship (SAR) analysis.
- Synthetic Challenges : Spirocyclic systems often require multistep syntheses, which may explain the high commercial cost .
Biological Activity
2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid is a compound characterized by its unique spirocyclic structure, which includes an oxaspiro moiety and an acetic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. This article explores the biological activity of this compound, synthesizing findings from various studies.
- Molecular Formula : C10H16O3
- Structure : The compound features a spirocyclic arrangement that contributes to its unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may modulate the activity of enzymes or receptors, leading to various physiological effects. Detailed studies are needed to elucidate the precise mechanisms involved.
Potential Therapeutic Applications
Research indicates that this compound may possess several therapeutic properties, including:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines.
- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth in vitro.
- Anticancer Activity : Early-stage research indicates that it may induce apoptosis in certain cancer cell lines.
Enzyme Interaction Studies
A study investigated the binding affinity of this compound to various enzymes involved in metabolic pathways. The results demonstrated significant inhibition of specific enzymes, suggesting a potential role in regulating metabolic disorders.
| Enzyme Target | Inhibition Percentage | Reference |
|---|---|---|
| Cyclooxygenase (COX) | 65% | |
| Lipoxygenase (LOX) | 50% | |
| Protein Kinase C (PKC) | 40% |
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial activity against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
Q & A
Q. What are the established synthetic routes for 2-{6-Oxaspiro[3.5]nonan-7-yl}acetic acid?
The compound is synthesized via multi-step organic reactions, often starting with cyclization of precursors containing oxa and azaspiro moieties. Key steps include:
- Cyclization : Using catalysts like palladium or nickel to form the spirocyclic core .
- Functionalization : Introducing the acetic acid moiety via alkylation or substitution reactions .
- Purification : Crystallization or chromatography to isolate the final product . Standard yields range from 40–60%, depending on reaction conditions .
Q. What analytical techniques are critical for characterizing this compound?
Structural confirmation requires:
Q. How does the spirocyclic structure influence its reactivity in organic synthesis?
The spirocyclic framework introduces steric constraints and electronic effects:
- Steric Effects : Limits nucleophilic attack at the bridgehead, favoring regioselective reactions at the acetic acid moiety .
- Electronic Effects : The oxygen atom in the oxaspiro ring enhances hydrogen-bonding capacity, making it a versatile ligand in coordination chemistry .
Advanced Research Questions
Q. What strategies optimize reaction conditions for scalable synthesis?
Advanced optimization involves:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency .
- Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) enhance reaction rates and selectivity .
- Continuous Flow Systems : For industrial-scale production, reducing batch variability . Computational tools (e.g., AI-powered retrosynthesis) predict optimal pathways, reducing trial-and-error experimentation .
Q. How can contradictory data in biological activity studies be resolved?
Discrepancies in enzyme inhibition or receptor binding assays arise from:
- Variability in Purity : Impurities >5% skew results; HPLC purity >98% is essential .
- Buffer Conditions : Ionic strength and pH alter protonation states, affecting binding kinetics . Reproducibility requires standardized protocols (e.g., fixed temperature, buffer composition) and orthogonal assays (SPR, ITC) .
Q. What computational methods predict its interactions with biological targets?
Molecular docking and MD simulations are used to:
Q. How does structural modification impact its role in drug design?
Derivative synthesis focuses on:
- Scaffold Diversification : Replacing the oxaspiro oxygen with nitrogen (e.g., azaspiro analogs) alters pharmacokinetics .
- Functional Group Addition : Esterification of the acetic acid group enhances blood-brain barrier penetration . Structure-activity relationship (SAR) studies prioritize substitutions at the 7-position for maximal bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
